molecular formula C10H8ClF3N2O2 B3386652 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide CAS No. 744243-49-0

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide

Cat. No.: B3386652
CAS No.: 744243-49-0
M. Wt: 280.63 g/mol
InChI Key: CFYTVQHDJRAHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide (CAS 744243-49-0) is a high-purity synthetic compound supplied for research applications. This molecule, with the molecular formula C 10 H 8 ClF 3 N 2 O 2 and a molecular weight of 280.63, is characterized by its acetamide backbone functionalized with a 2,3,4-trifluorophenyl group and a reactive chloroacetamide moiety . As a chloroacetamide derivative, this compound serves as a valuable versatile chemical building block and synthetic intermediate in organic and medicinal chemistry. Its structure features a reactive chlorine atom, making it suitable for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules. Research into structurally related chloroacetamide compounds shows their utility as key intermediates in the development of novel pharmacologically active agents . For instance, similar compounds are used in the rational design of potential acetylcholinesterase inhibitors for Alzheimer's disease research . Furthermore, studies on analogs like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated that the presence of the chlorine atom can significantly enhance antibacterial properties, suggesting potential for research into new anti-infective agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-3-7(17)15-4-8(18)16-6-2-1-5(12)9(13)10(6)14/h1-2H,3-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYTVQHDJRAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CNC(=O)CCl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 2,3,4-trifluoroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluorophenyl group is known to enhance the compound’s binding affinity and selectivity towards its targets, while the carbamoyl group may facilitate interactions with specific amino acid residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Chloroacetamides

Substituent Variations on the Aromatic Ring

Chloroacetamide derivatives often differ in substituents on the aromatic ring, which critically influence their physicochemical and biological properties.

Table 1: Substituent-Based Comparison
Compound Name Aromatic Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference IDs
This compound (Target) 2,3,4-Trifluoro C₈H₅ClF₃NO 223.58 Discontinued; potential agrochemical use
2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide 2-Ethyl C₁₂H₁₅ClN₂O₂ 254.71 Research chemical; XLogP3 = 1.3
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide 2,6-Dimethyl C₁₂H₁₅ClN₂O₂ 254.71 Soluble in DMSO, methanol; research use
2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide 4-Fluoro + N-methyl C₁₁H₁₂ClFN₂O₂ 258.68 Predicted boiling point: 448.3°C
2-Chloro-N-(3-nitrophenyl)acetamide 3-Nitro C₉H₈ClN₂O₃ 228.63 Anti-conformation observed in crystal

Key Observations :

  • Lipophilicity : The trifluorinated derivative (target compound) exhibits higher lipophilicity compared to ethyl- or methyl-substituted analogs, which may enhance membrane permeability .
  • Crystal Packing : Substituents like nitro groups (e.g., 3-nitrophenyl) influence hydrogen-bonding patterns, as seen in anti vs. syn conformations .

Functional Group Modifications

Variations in the acetamide backbone or carbamoyl linker also impact reactivity and applications.

Table 2: Functional Group Variations
Compound Name Backbone Modification Key Properties Applications Reference IDs
2-Chloro-N-(quinol-8-yl)acetamide Quinoline ring substitution Used in ligand synthesis for metal complexes Catalysis research
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide Hydroxypyridine substitution Commercial availability (HB024 catalog) Pharmaceutical intermediates
2-Chloro-N-{[(thiophen-2-yl)formamido]methanethioyl}aminobenzamide Thiophene and benzamide Supplier-listed; diverse synonyms Agrochemical research

Key Observations :

  • Biological Activity : Thiophene-containing analogs (e.g., ) are prioritized in pesticide research due to structural similarity to commercial herbicides like metolachlor .
  • Catalytic Utility: Quinoline-substituted derivatives serve as ligands in homogeneous catalysis (e.g., iron/ruthenium complexes) .

Research and Commercial Significance

  • Agrochemical Potential: The trifluorophenyl group in the target compound aligns with trends in fluorinated pesticides (e.g., flufenacet), though its discontinued status limits current applications .
  • Pharmaceutical Intermediates: Hydroxypyridine and quinoline derivatives () are valuable in drug discovery.
  • Structural Prioritization : Computational tools group chloroacetamides based on substituents to predict environmental transformation products ().

Biological Activity

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide is a chemical compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClF3N2O2
  • Molecular Weight : 294.66 g/mol
  • CAS Number : 747411-15-0
  • IUPAC Name : 2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide

The compound features a chloro group and a trifluorophenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes and receptors. The chloro group can participate in covalent bonding with target molecules, while the carbamoyl group may stabilize these interactions .

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Topoisomerase II Inhibition : Compounds that share structural similarities have been identified as selective inhibitors of topoisomerase II, leading to apoptosis in cancer cells. This suggests that this compound may also possess similar properties .
  • Cytotoxicity : Research has shown that certain derivatives demonstrate selective cytotoxicity against various human tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Interactions

The compound's unique structure allows it to serve as a substrate or inhibitor for various enzymes. The trifluorophenyl group is particularly effective in enhancing enzyme binding and activity modulation .

Case Studies

  • Study on Topoisomerase II Inhibitors :
    • A study highlighted the development of novel topoisomerase II inhibitors that demonstrated significant antiproliferative activity against human cancer cells. Although this study did not directly test this compound, it suggests potential pathways for its use in anticancer therapies .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects of various compounds on human tumor cell lines. Results indicated that some compounds exhibited tumor-specific cytotoxicity, which could be extrapolated to suggest similar effects for this compound .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-chloro-N-{[(2,4-difluorophenyl)carbamoyl]methyl}propanamideTwo fluorine atomsModerate anticancer activity
2-chloro-N-{[(2,3,5-trifluorophenyl)carbamoyl]methyl}propanamideDifferent fluorine positionsEnhanced enzyme inhibition
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]ethyl}propanamideEthyl instead of methylVariable biological activity

This table illustrates how variations in structure can influence biological activity.

Q & A

Q. What analytical methodologies are required to distinguish between regioisomeric impurities in final products?

  • Methodology :
  • 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., trifluorophenyl vs. chloroacetamide groups).
  • High-Resolution MS : Differentiate isomers via exact mass (e.g., C₁₀H₈ClF₃N₂O₂ requires Δ < 3 ppm) .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Structural analogs and methodologies are cross-referenced to ensure reproducibility.
  • Contradictory data (e.g., toxicity profiles) require mechanistic validation using in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.